molecular formula C15H17NO B1368369 N-(4-Ethynylphenyl)cyclohexanecarboxamide CAS No. 118984-62-6

N-(4-Ethynylphenyl)cyclohexanecarboxamide

Cat. No.: B1368369
CAS No.: 118984-62-6
M. Wt: 227.3 g/mol
InChI Key: KJUCOERCTFQCGN-UHFFFAOYSA-N
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Description

“N-(4-Ethynylphenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H17NO . It is also known by its synonyms “Cyclohexanecarboxamide, N-(4-ethynylphenyl)-” and has a CAS number of 118984-62-6 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxamide group and a phenyl ring with an ethynyl group . The exact 3D structure might be available in specialized chemical databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 227.3 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-Ethynylphenyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with a focus on their molecular structure and chemical properties. A study by Özer et al. (2009) involved elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction to understand the molecular conformation and stability of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Luminescent Properties

  • Diring et al. (2009) explored the photoluminescence properties of ethynyl-pyrene derivatives, including those with this compound fragments. These compounds showed potential for optoelectronic device applications due to their ability to emit light and form robust gels (Diring et al., 2009).

Antimelanoma Activity

  • N-Acetyl-4-S-cysteaminylphenol analogs, related to this compound, have been studied for their antimelanoma activity. Lant et al. (2000) synthesized various analogs, finding that increased lipophilicity correlated with enhanced activity against melanoma cell lines (Lant, Mckeown, Kèlland, Rogers, & Robins, 2000).

Metal Complex Formation

  • Research by Ozer et al. (2009) investigated the formation of Ni(II) and Cu(II) complexes with N-(R-carbamothioyl)cyclohexanecarboxamides, showcasing the potential for creating diverse metal complexes with various properties (Ozer, Arslan, VanDerveer, & Binzet, 2009).

PET Imaging Applications

  • Choi et al. (2015) studied the use of derivatives of this compound in PET imaging, particularly for the quantification of 5-HT1A receptors in human subjects, demonstrating its potential in neurological research (Choi et al., 2015).

Crystal Structure Analysis

  • Studies have also focused on the detailed crystal structure and molecular interaction analysis of similar compounds, providing insights into their stability and potential applications in various fields (Ozer, Solmaz, & Arslan, 2021).

Mechanism of Action

While the specific mechanism of action for “N-(4-Ethynylphenyl)cyclohexanecarboxamide” is not mentioned in the sources, a related compound, Y-27632, is known to inhibit Rho-associated protein kinase, affecting smooth muscle relaxation .

Safety and Hazards

The safety and hazards associated with “N-(4-Ethynylphenyl)cyclohexanecarboxamide” are not specified in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

N-(4-ethynylphenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUCOERCTFQCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562841
Record name N-(4-Ethynylphenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118984-62-6
Record name N-(4-Ethynylphenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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